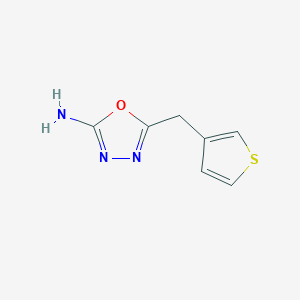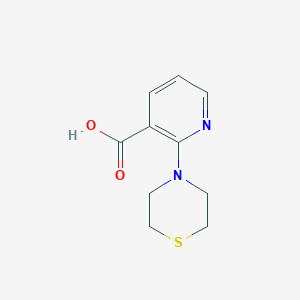
2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride
概要
説明
2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O and a molecular weight of 208.73 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a morpholine ring substituted with dimethyl groups and a propan-1-amine side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include rigorous purification steps to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied .
類似化合物との比較
Similar Compounds
2-(2,6-Dimethylmorpholin-4-yl)ethan-1-amine hydrochloride: Similar structure but with an ethan-1-amine side chain instead of propan-1-amine.
2-(2,6-Dimethylmorpholin-4-yl)butan-1-amine hydrochloride: Similar structure but with a butan-1-amine side chain.
2-(2,6-Dimethylmorpholin-4-yl)methan-1-amine hydrochloride: Similar structure but with a methan-1-amine side chain.
Uniqueness
2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride is unique due to its specific combination of a morpholine ring with dimethyl substitutions and a propan-1-amine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-7(4-10)11-5-8(2)12-9(3)6-11;/h7-9H,4-6,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCHTYKMLVQUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)
![[4-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1437926.png)
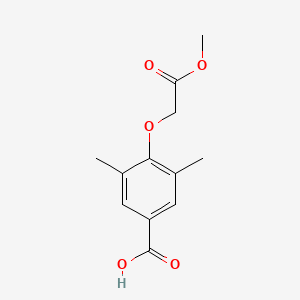
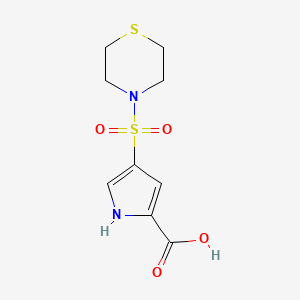
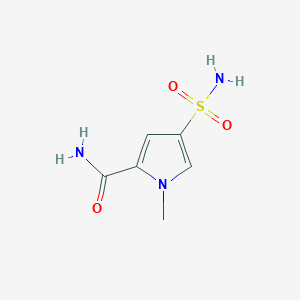
![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)
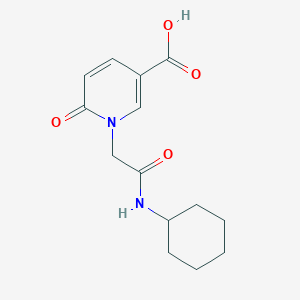
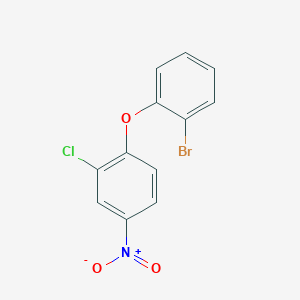
![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)
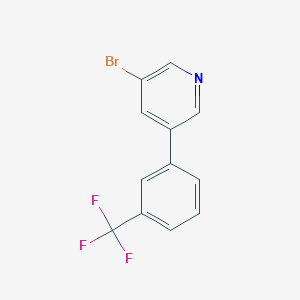
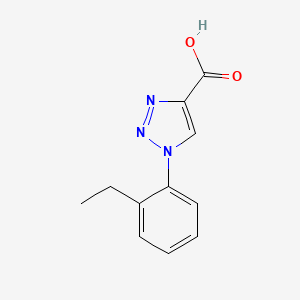
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)
